molecular formula C21H17ClN2OS B3037450 6-(4-Chlorophenyl)-1-(2-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-92-1

6-(4-Chlorophenyl)-1-(2-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3037450
CAS RN: 478042-92-1
M. Wt: 380.9 g/mol
InChI Key: SLAZWNLRPVELMF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1-(2-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H17ClN2OS and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-1-(2-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-1-(2-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is synthesized effectively through the reaction of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under various conditions (Mathews et al., 2008).

  • Structural and Optical Characteristics : The derivative has been studied for its thermal, structural, optical, and diode characteristics. Its X-ray diffraction patterns reveal a monoclinic polycrystalline nature. The optical functions of its thin films and its use as a photosensor are significant (Zedan, El-Taweel, & El-Menyawy, 2020).

  • Complex Formation with Transition Metals : The compound reacts with various transition metals to form solid complexes, which are characterized by various spectroscopic methods. These complexes exhibit high antibacterial activity (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Electronic and Optical Studies

  • Emissive Properties : Its emissive characteristics are elucidated through UV-Vis absorption and emission spectroscopy, showing a strong blue emissive nature with a short-lived lifetime and a large Stokes shift (Joy et al., 2018).

  • Spectroscopic Characterization : Detailed spectroscopic analysis (FT-IR, NMR, UV–Vis) and DFT/TD-DFT calculations provide insights into the molecular structure and possible biological potentials (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : The compound and its metal complexes have been evaluated for their antimicrobial activities, showing high effectiveness (Sadeek et al., 2015).

  • Antifungal Activity : Derivatives of this compound have shown antifungal activity, contributing to the development of novel polyheterocyclic compounds with potential medical applications (Ibrahim et al., 2008).

properties

IUPAC Name

6-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS/c1-14-5-3-4-6-16(14)13-24-19(15-7-9-17(22)10-8-15)11-20(26-2)18(12-23)21(24)25/h3-11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZWNLRPVELMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113011
Record name 6-(4-Chlorophenyl)-1,2-dihydro-1-[(2-methylphenyl)methyl]-4-(methylthio)-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-1-(2-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

CAS RN

478042-92-1
Record name 6-(4-Chlorophenyl)-1,2-dihydro-1-[(2-methylphenyl)methyl]-4-(methylthio)-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478042-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)-1,2-dihydro-1-[(2-methylphenyl)methyl]-4-(methylthio)-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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